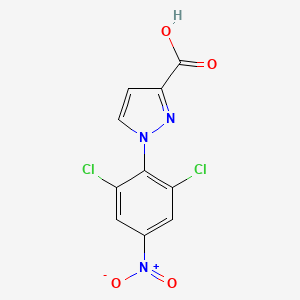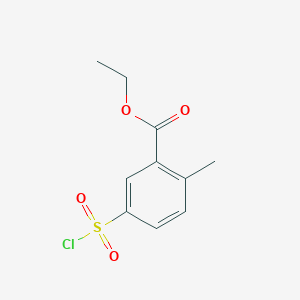![molecular formula C11H16OS B1517975 2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol CAS No. 5755-57-7](/img/structure/B1517975.png)
2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol
Overview
Description
“2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol” is a chemical compound with the molecular formula C11H16OS . Its molecular weight is 196.31 .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethanol molecule where one of the hydrogen atoms in the ethyl group is replaced by a (3-phenylpropyl)sulfanyl group .Physical And Chemical Properties Analysis
The boiling point and density of this compound are predicted to be 341.5±25.0 °C and 1.071±0.06 g/cm3, respectively . The pKa is predicted to be 14.50±0.10 .Scientific Research Applications
Catalytic Applications
Sulfuric acid derivatives, such as [3-(3-Silicapropyl)sulfanyl]propyl ester, have been used as recyclable catalysts for condensation reactions, showcasing the potential of sulfur-containing compounds in facilitating chemical transformations (Tayebi et al., 2011).
Synthesis of Oligosaccharides
In the realm of carbohydrate chemistry, compounds with phenylsulfanyl groups have been employed to achieve stereoselective glycosylations, highlighting their role in the synthesis of biologically significant oligosaccharides (Kim et al., 2005).
Organic Synthesis and Biological Activity
Research has delved into the synthesis of new sulfur- and nitrogen-containing derivatives based on phenylthiourea and acetophenone, exploring their physiological properties and potential in drug development (Farzaliyev et al., 2020).
Regioselective Sulfonation
Studies have demonstrated the selective catalytic meta sulfonation of phenylpyridines using sulfonyl chlorides, facilitated by (arene)ruthenium(II) complexes, indicating the versatility of sulfur-containing compounds in achieving regioselectivity in organic synthesis (Saidi et al., 2011).
Fluorescent Probes
Sulfur-containing compounds have been developed into highly selective and sensitive fluorescent probes for detecting specific biological molecules, demonstrating their utility in biological and chemical sensing applications (Fang et al., 2019).
properties
IUPAC Name |
2-(3-phenylpropylsulfanyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPFGRYMVVLKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304792 | |
| Record name | 2-[(3-Phenylpropyl)thio]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol | |
CAS RN |
5755-57-7 | |
| Record name | 2-[(3-Phenylpropyl)thio]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5755-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Phenylpropyl)thio]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(morpholin-4-yl)ethyl]thian-4-amine](/img/structure/B1517892.png)
![6-Ethyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517894.png)




amine](/img/structure/B1517902.png)






